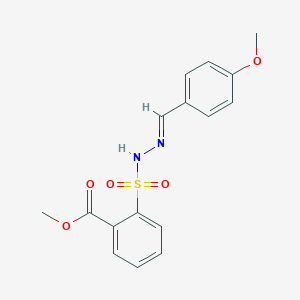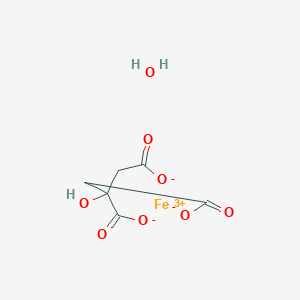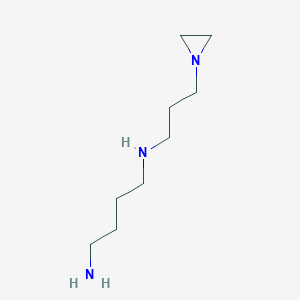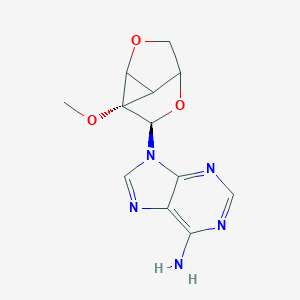![molecular formula C17H12N2O3 B116030 9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione CAS No. 158752-32-0](/img/structure/B116030.png)
9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione, also known as HPPD, is a chemical compound that has been widely studied for its potential applications in scientific research. HPPD is a heterocyclic compound that contains a pyrazine ring and an indene ring, and it is known for its unique chemical properties that make it an ideal candidate for a wide range of research applications.
Mécanisme D'action
The mechanism of action of 9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione is not fully understood, but it is believed to be related to its ability to inhibit the activity of enzymes involved in various biological processes. Specifically, 9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin, as well as the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins.
Effets Biochimiques Et Physiologiques
9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione has been shown to have a wide range of biochemical and physiological effects, including the ability to reduce oxidative stress, inflammation, and cancer cell proliferation. It has also been shown to have a protective effect on the liver and to improve glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione in lab experiments is its ability to selectively inhibit specific enzymes, which can be useful for studying the role of these enzymes in various biological processes. However, one limitation of using 9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione is its potential toxicity, which can vary depending on the dose and duration of exposure.
Orientations Futures
There are many potential future directions for research on 9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione, including further studies on its mechanisms of action, its potential applications in the treatment of various diseases, and the development of new derivatives with improved efficacy and reduced toxicity. Additionally, more research is needed to fully understand the potential benefits and limitations of using 9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione in lab experiments, as well as its potential impact on human health and the environment.
Méthodes De Synthèse
The synthesis of 9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione can be achieved through a variety of methods, including the reaction of 1,2-diketone with aniline and the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with aniline. The latter method is more commonly used due to its higher yield and simplicity.
Applications De Recherche Scientifique
9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione has been studied extensively for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Propriétés
Numéro CAS |
158752-32-0 |
|---|---|
Nom du produit |
9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione |
Formule moléculaire |
C17H12N2O3 |
Poids moléculaire |
292.29 g/mol |
Nom IUPAC |
9-hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C17H12N2O3/c20-15-16(21)19-14-13(18-15)11-8-4-5-9-12(11)17(14,22)10-6-2-1-3-7-10/h1-9,22H,(H,18,20)(H,19,21) |
Clé InChI |
VIQLBZFVOLJWBQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2NC(=O)C(=O)N4)O |
SMILES canonique |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2NC(=O)C(=O)N4)O |
Synonymes |
1H-Indeno[1,2-b]pyrazine-2,3-dione, 4,9-dihydro-9-hydroxy-9-phenyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



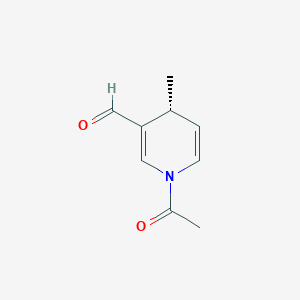
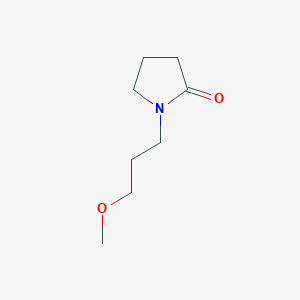
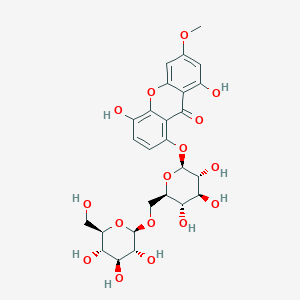
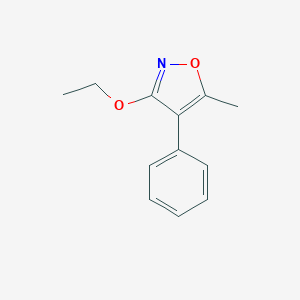
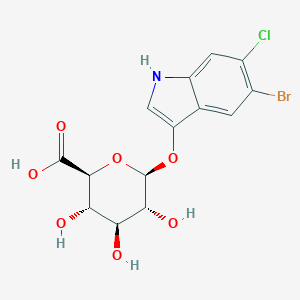
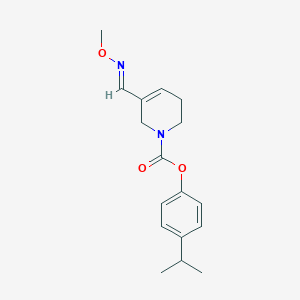
![7-[(4-Nitrophenyl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B115965.png)
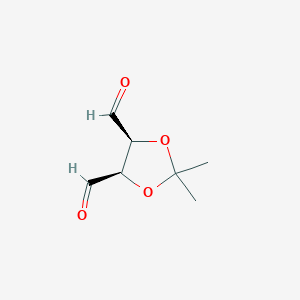
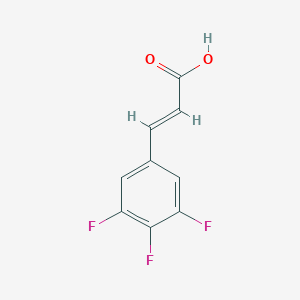
![2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine](/img/structure/B115972.png)
